
beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-: is a synthetic derivative of beta-D-glucopyranose, a glucose molecule in its pyranose form. This compound is characterized by the presence of an acetylphenylamino group attached to the glucopyranose ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the phenylamino group. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The phenylamino group is then introduced through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the acetylated glucopyranose under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and substitution reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
化学反応の分析
Types of Reactions: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetylphenylamino group to its corresponding amine.
Substitution: The acetylphenylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenated compounds or organometallic reagents are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in glycosylation reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenylamino group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
類似化合物との比較
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative with multiple acetyl groups, used in glycosylation studies.
Levoglucosan (1,6-anhydro-beta-D-glucopyranose): An anhydrous sugar formed during cellulose pyrolysis, used as a chemical platform for various applications.
Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: A disaccharide with similar glycosidic linkages, used in carbohydrate research.
Uniqueness: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- is unique due to the presence of the acetylphenylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
98911-22-9 |
|---|---|
分子式 |
C14H19NO7 |
分子量 |
313.30 g/mol |
IUPAC名 |
N-phenyl-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetamide |
InChI |
InChI=1S/C14H19NO7/c1-8(17)15(9-5-3-2-4-6-9)22-14-13(20)12(19)11(18)10(7-16)21-14/h2-6,10-14,16,18-20H,7H2,1H3/t10-,11-,12+,13-,14+/m1/s1 |
InChIキー |
FONBBEBDBWVQAJ-RGDJUOJXSA-N |
異性体SMILES |
CC(=O)N(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



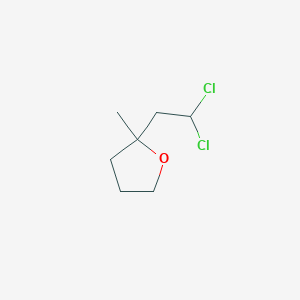
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
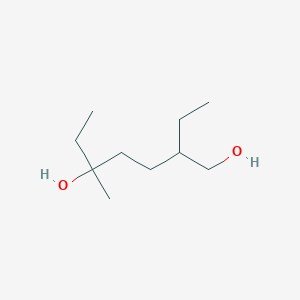
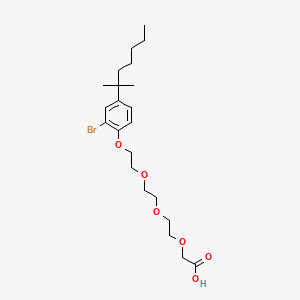

![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
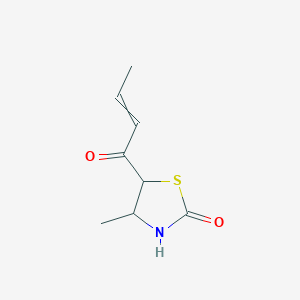

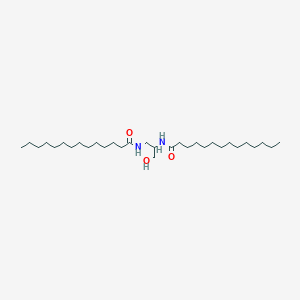
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
